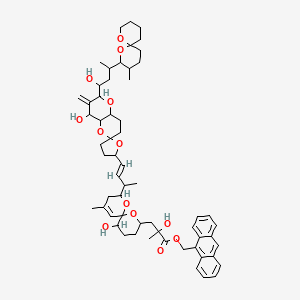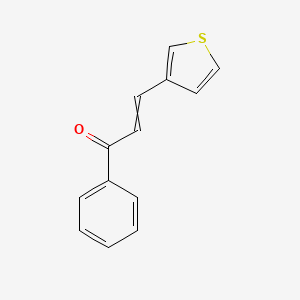![molecular formula C14H14Pd B1149569 (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent CAS No. 105333-10-6](/img/no-structure.png)
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95%” is a compound with the linear formula: Pd (η5-C5H5) (η3-1-PhC3H4). It has a molecular weight of 288.68 . This compound is often used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula Pd (η5-C5H5) (η3-1-PhC3H4). This indicates that it contains a palladium atom coordinated to a cyclopentadienyl ring and a phenyl-propenyl group .Chemical Reactions Analysis
This compound is often used as a catalyst in various chemical reactions, including Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 45-47 °C. It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Sustainable Palladium Catalysis
Palladium (Pd) is integral in synthetic chemistry, catalytic converters, and electronic equipment. Strategies for sustainable use include low-loading catalysis, recyclable catalyst systems, and utilizing palladium recovered from secondary sources (urban mining). The pursuit of sustainable catalysis emphasizes the importance of low-loading and reusable catalysts that minimize environmental and financial costs associated with palladium. This approach aligns with efforts to develop catalysts from palladium sourced from end-of-life materials, promising a more sustainable trajectory for its use in catalysis (McCarthy, Braddock, & Wilton‐Ely, 2021).
Palladium in Environmental Analysis
The review of electrothermal atomization (ETA) and vaporization (ETV) techniques for environmental sample analysis highlights palladium's role in controlling chloride interference, a common issue in the determination of various elements. The use of reduced palladium as a modifier in these methods exemplifies its utility in enhancing analytical accuracy and efficiency, showcasing palladium's versatility beyond organic synthesis (Vale & Welz, 2002).
Catalytic Applications and Antimicrobial Activity
Palladacycles have garnered attention for their antimicrobial properties, revealing the potential of palladium compounds in biomedical applications beyond their well-established role in catalysis. This research underscores the exploration of palladium-based compounds for novel uses, including fighting bacterial, fungal, and protozoal infections, which marks a significant shift towards utilizing transition metals in medicinal chemistry (Elgazwy et al., 2012).
Palladium Nanoparticles in Technology and Medicine
The development and application of palladium nanoparticles (Pd-NPs) are investigated for their unique physicochemical properties and potential in various fields, including medicine, drug delivery, cancer treatment, and sensors. This research emphasizes the environmentally friendly synthesis approaches and the influence of factors like plant extract concentration, pH, and metal salts on the nanoparticles' characteristics. The exploration of green synthesis methods highlights the commitment to sustainable practices in the advancement of nanotechnology and its applications (Bi & Srivastava, 2022).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to handle chemical compounds with care. Avoid breathing in any vapors, avoid contact with skin and eyes, and use personal protective equipment. Always ensure adequate ventilation and remove all sources of ignition .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent' involves the reaction of cyclopentadiene with phenylacetylene in the presence of palladium catalyst. The resulting intermediate is then reacted with palladium chloride to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Phenylacetylene", "Palladium catalyst", "Palladium chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with phenylacetylene in the presence of palladium catalyst to form the intermediate (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium.", "Step 2: The intermediate is then reacted with palladium chloride to form the final product '(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent'." ] } | |
Número CAS |
105333-10-6 |
Nombre del producto |
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent |
Fórmula molecular |
C14H14Pd |
Peso molecular |
288.68096 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



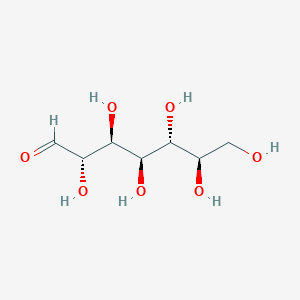
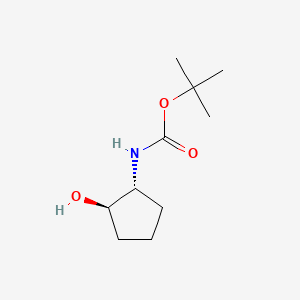
![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)
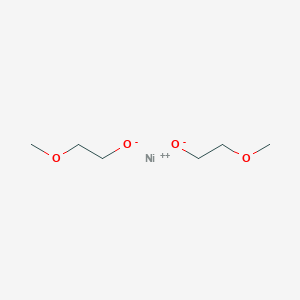
![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)
